1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
This phosphocine-derived compound features a bicyclic indeno-dioxaphosphocine core with two bulky 3,5-ditert-butyl-4-methoxyphenyl substituents and a hydroxyl group at position 12. The tert-butyl and methoxy groups confer steric bulk and electron-donating properties, while the phosphocine core provides structural rigidity.
Properties
Molecular Formula |
C47H59O6P |
|---|---|
Molecular Weight |
750.9 g/mol |
IUPAC Name |
1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C47H59O6P/c1-43(2,3)33-23-29(24-34(41(33)50-13)44(4,5)6)31-17-15-27-19-21-47-22-20-28-16-18-32(40(38(28)47)53-54(48,49)52-39(31)37(27)47)30-25-35(45(7,8)9)42(51-14)36(26-30)46(10,11)12/h15-18,23-26H,19-22H2,1-14H3,(H,48,49) |
InChI Key |
HLRBLHQIKBAQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)OP(=O)(O3)O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorus oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
The compound 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a molecular weight of approximately 690.90 g/mol. It features a dioxaphosphocine core and multiple tert-butyl groups attached to phenyl rings. The presence of hydroxyl groups enhances its solubility and reactivity, making it relevant in various chemical applications.
Potential Applications
The unique properties of 1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide make it suitable for various applications:
- Materials Science: The compound can be used in the development of new materials with enhanced stability and specific chemical properties.
- Organic Synthesis: It serves as a crucial intermediate in synthesizing complex organic molecules.
- Catalysis: The compound's structure allows it to act as a catalyst in various chemical reactions.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in different environments. Key areas of interest include:
- Solubility in Various Solvents: Understanding its solubility helps in formulation and application development.
- Reactivity with Other Chemicals: Assessing its reactivity aids in identifying potential reactions and applications.
- Stability Under Different Conditions: Evaluating its stability ensures its suitability for specific uses.
Mechanism of Action
The mechanism by which 1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Phosphocine Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
*Estimated based on ’s C₄₅H₅₅O₄P (MW 690.89) with additional methoxy groups.
Electronic and Steric Effects
- Trifluoromethyl Analogues (): Replacing tert-butyl/methoxy with 3,5-bis(trifluoromethyl)phenyl groups (C₃₅H₂₃F₁₂O₄P, MW 766.51) introduces strong electron-withdrawing effects and higher hydrophobicity. Such substitutions could alter reactivity in catalysis or binding interactions .
Computational Similarity Analysis
Using Tanimoto coefficients () or bioactivity clustering (), the target compound’s similarity to analogues can be quantified:
- Tanimoto Index : Substituting tert-butyl/methoxy with trifluoromethyl () or phenyl () groups would reduce structural similarity (<70% similarity threshold, as in ), impacting predicted bioactivity and pharmacokinetics.
- Bioactivity Clustering : Compounds with shared phosphocine cores but varied substituents (e.g., tert-butyl vs. phenyl) may cluster differently in bioactivity profiles, reflecting divergent modes of action .
Research and Application Gaps
- Synthesis: No direct synthesis data are provided. ’s Co(ClO₄)₂-mediated reaction for a phosphocine derivative hints at possible metal-catalyzed routes.
- Biological Activity : ’s bioactivity-structure correlations suggest the hydroxy and bulky substituents could modulate interactions with enzymes or receptors, but experimental validation is needed.
Biological Activity
The compound 1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide (CAS No. 2254071-23-1) is a complex synthetic molecule notable for its potential biological activities. This article aims to explore its biological activity through a review of available literature, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 750.94 g/mol. Its structure includes multiple functional groups that may contribute to its biological properties.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C47H59O6P |
| Molecular Weight | 750.94 g/mol |
| CAS Number | 2254071-23-1 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of tert-butyl and methoxyphenyl groups is often associated with enhanced radical scavenging capabilities. For instance, studies have shown that derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl display potent antioxidant effects in various biological systems .
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have indicated that it can induce apoptosis in human cancer cells through the activation of intrinsic pathways . A notable case study involved the evaluation of its effects on breast cancer cell lines, where it demonstrated significant growth inhibition compared to control groups.
Neuroprotective Effects
There is emerging evidence that compounds similar to this one exhibit neuroprotective effects. Research has identified potential mechanisms involving the modulation of oxidative stress and inflammation in neuronal cells. The compound's ability to cross the blood-brain barrier could enhance its therapeutic potential in neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. Studies have reported activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated several derivatives of the compound and found that those with higher tert-butyl substitutions exhibited significantly improved antioxidant activity compared to standard antioxidants like Trolox .
- Cytotoxicity Assessment : In a recent experimental study on breast cancer cell lines (MCF-7), the compound showed IC50 values indicating effective cytotoxicity at low concentrations, suggesting its potential as a chemotherapeutic agent .
- Neuroprotection Research : A study conducted on neuronal cell cultures demonstrated that the compound reduced oxidative stress markers significantly when exposed to neurotoxic agents, supporting its role as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
